Mepivacaine N-Oxide

pharmaceutical analysis impurity profiling reference standards

Mepivacaine N-Oxide (CAS 1346597-75-8) is a fully characterized N-oxide derivative of the amide-type local anesthetic mepivacaine. It is primarily utilized as a high-purity reference standard (typically ≥95% HPLC) for pharmaceutical impurity profiling, analytical method development (AMV), and quality control (QC) applications during mepivacaine API and drug product manufacturing.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1346597-75-8
Cat. No. B586028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepivacaine N-Oxide
CAS1346597-75-8
SynonymsN-(2,6-Dimethylphenyl)-1-methyl-1-oxido-2-piperidinecarboxamide; 
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-]
InChIInChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
InChIKeyWQTJWODFSMCWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepivacaine N-Oxide (CAS 1346597-75-8) – A Defined Analytical Impurity Standard for Amide Local Anesthetic Quality Control


Mepivacaine N-Oxide (CAS 1346597-75-8) is a fully characterized N-oxide derivative of the amide-type local anesthetic mepivacaine [1]. It is primarily utilized as a high-purity reference standard (typically ≥95% HPLC) for pharmaceutical impurity profiling, analytical method development (AMV), and quality control (QC) applications during mepivacaine API and drug product manufacturing [1]. This compound represents a specific oxidative degradation pathway product, distinct from the parent drug and other common impurities such as 2,6-dimethylaniline (DMA) [2].

Product Identity

Mepivacaine N‑Oxide, a defined oxidative degradation impurity standard for amide local anesthetic QC

Primary Use Context

Pharmaceutical impurity profiling, analytical method validation and stability-indicating method development

Workflow Fit

Supports forced degradation studies, LC‑MS specificity workflows and electrochemical identity checks

Why a Non-Specific Impurity Marker Cannot Substitute for Authentic Mepivacaine N-Oxide in Regulated Analysis


Generic substitution with an unqualified in-house impurity standard or a structurally similar analog (e.g., Mepivacaine EP Impurity D or E) is not viable for Mepivacaine N-Oxide. Regulatory frameworks such as ICH Q3A/Q3B mandate the use of fully characterized, traceable reference standards for the specific identification and quantification of each specified impurity . Mepivacaine N-Oxide possesses a unique molecular fingerprint (MW 262.35 g/mol, C₁₅H₂₂N₂O₂) and chromatographic behavior that differ fundamentally from des-methyl, dehydro, or chloro-substituted impurities . The quantitative data below demonstrate that only the authentic N-oxide standard provides the required specificity for accurate batch release testing and forced degradation studies, directly impacting the scientific validity of an ANDA submission .

Regulatory specificity requirement Data to verify

ICH Q3A/Q3B frameworks expect fully characterized, traceable impurity standards; a generic or in‑house marker may not meet ANDA submission specificity.

Molecular fingerprint mismatch

Mepivacaine N‑Oxide (MW 262.35) and its chromatographic behaviour differ from des‑methyl, dehydro or chloro impurities; structurally similar analogs cannot reliably mimic the N‑oxide retention or MS response.

Quantitative evidence gap

Without the authentic N‑oxide standard, batch‑release testing and forced degradation mass balance may be compromised; class‑level impurity inference does not provide the required specificity.

Quantitative Differentiation of Mepivacaine N-Oxide from Parent API and Related Impurities: A Technical Evidence Guide for Procurement


Physicochemical Differentiation: Melting Point and Solubility Profile vs. Mepivacaine Free Base

Mepivacaine N-Oxide can be specifically identified and differentiated from the parent compound, mepivacaine, by its distinct melting point range. The N-oxide melts at 143–146 °C, which is lower than the mepivacaine base (mp 147–151 °C) . This thermal behavior is critical for solid-state characterization, particularly in Differential Scanning Calorimetry (DSC) purity analysis, where the N-oxide can act as an identifiable eutectic impurity. The solubility profile also differs, with the N-oxide being slightly soluble in chloroform, DMSO, and methanol, while mepivacaine base shows higher solubility in common organic solvents [1]. These distinct properties allow for its selective isolation and quantification during method development .

Melting point & solubility
Head‑to‑head
N‑Oxide mp 143–146 °C, slightly soluble in chloroform/DMSO/methanol; mepivacaine base mp 147–151 °C, soluble in common organics. Δ mp –4 to –5 °C.
Supports solid‑state identification and purity DSC analysis.
Capillary method; qualitative solubility context.
pharmaceutical analysis impurity profiling reference standards

Structural and Chromatographic Specificity: Mass Spectrometry Differentiation from Dehydro- and Des-methyl Impurities

Mepivacaine N-Oxide possesses a unique accurate mass of 262.1681 g/mol, which is 16 Da higher than the parent drug mepivacaine (246.17 g/mol) and distinct from other common epimeric or dehydro impurities [1]. For instance, Mepivacaine EP Impurity D (C₁₅H₂₀N₂O, MW 244.34 g/mol) represents a dehydrogenated analog, differing by 2 Da, while Mepivacaine EP Impurity E (C₁₅H₂₁ClN₂O, MW 280.80 g/mol) incorporates a chlorine atom . The 16 Da mass shift of the N-oxide relative to mepivacaine provides a unique marker in single-stage mass spectrometry (MS), and the characteristic loss of oxygen under collision-induced dissociation (CID) yields a product ion at m/z 246, directly confirming the N-oxide moiety .

MS specificity
Reported
Accurate mass 262.1681 Da (+16 Da vs mepivacaine). CID yields characteristic neutral loss of 16 Da to m/z 246, distinct from dehydro (Δ 2 Da) and chloro impurities.
Enables trace‑level LC‑MS/MS differentiation from co‑eluting related substances.
High‑resolution Q‑TOF, positive ESI mode.
mass spectrometry chromatography degradation products

Electrochemical Signature: Voltammetric Detection Specificity vs. Lidocaine and Trimecaine N-Oxides

A published voltammetric method has demonstrated that mepivacaine can be selectively quantified in pharmaceutical preparations via its N-oxide derivative [1]. The method relies on the chemical oxidation of mepivacaine to its N-oxide, followed by electrochemical reduction. The reduction peak current for Mepivacaine N-Oxide is recorded at a distinct potential, which is quantitatively different from the N-oxides of lidocaine and trimecaine [1]. For instance, under identical conditions (glassy carbon electrode in phosphate buffer, pH 7.0), the reduction peak of Mepivacaine N-Oxide appears at approximately –1.2 V vs. Ag/AgCl, compared to –1.1 V for lidocaine N-oxide and –1.3 V for trimecaine N-oxide [1]. This difference, although small, is sufficient for selective determination in a multi-component mixture when combined with standard addition or partial least squares regression [1].

Electrochemical signature
Class‑level
N‑Oxide reduction peak approx. –1.2 V vs Ag/AgCl (glassy carbon, pH 7.0), shifted –0.1 V vs lidocaine N‑oxide and +0.1 V vs trimecaine N‑oxide.
Provides orthogonal electrochemical identity check for procured batches.
Cyclic voltammetry; selectivity confirmed by standard addition.
electrochemistry voltammetry amperometric detection

Targeted Application Scenarios for Mepivacaine N-Oxide in Pharmaceutical Development and QC


Oxidative Forced Degradation Studies for ANDA Submission

During stress testing of mepivacaine API under peroxide-induced oxidative conditions, Mepivacaine N-Oxide is the major degradation product formed. A reference standard with ≥95% purity, as provided by LGC/Mikromol under ISO 17034 accreditation, is mandatory to establish the mass balance, validate the stability-indicating HPLC method, and set the specification limit for this specified degradation product, directly supporting ANDA Module 3.2.S.3 and 3.2.S.4 requirements [1].

Critical Reagent for Trace-Level LC-MS/MS Impurity Quantitation in QC Release Testing

Due to its unique mass shift of +16 Da and characteristic collision-induced loss of 16 Da, Mepivacaine N-Oxide serves as a highly specific calibrant for multiple reaction monitoring (MRM) LC-MS/MS methods. This application is essential when the compendial HPLC method shows interference for the N-oxide peak from the excipient matrix, ensuring accurate quantification down to the ICH reporting threshold (0.05%) [1].

Electrochemical Detector Calibration in Flow Injection Analysis for Process Control

For at-line monitoring of mepivacaine synthesis, Mepivacaine N-Oxide can be used to calibrate an amperometric detector configured for N-oxide reduction at –1.2 V (vs. Ag/AgCl). This technique allows real-time assessment of oxidative side-reaction formation during the final API drying step, enabling immediate process adjustment without waiting for off-line HPLC results, leveraging the compound's defined electrochemical signature [1].

Application
Selection Property
Validation Focus
Oxidative forced degradation studies
Oxidative degradation pathway specificity
Stability‑indicating method validation and mass balance review
Trace‑level LC‑MS/MS quantitation
N‑oxide‑specific mass shift and fragmentation fingerprint
MRM method specificity and interference control
Amperometric process control
Characteristic electrochemical reduction potential
At‑line synthesis monitoring and detector selectivity
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